![molecular formula C19H17FN2O3 B2582463 N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide CAS No. 1101027-10-4](/img/structure/B2582463.png)

N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

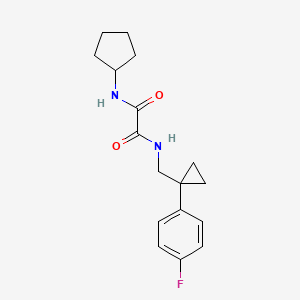

The compound “N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxamide” is a complex organic molecule. It contains a fluorophenyl group, a spiro[isobenzofuran-1,4’-piperidine] group, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a spiro configuration (two rings sharing a single atom) is a notable feature of this molecule. The fluorophenyl and carboxamide groups could potentially participate in various interactions, such as hydrogen bonding or pi stacking, which could influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the carboxamide group could potentially participate in hydrolysis reactions, while the fluorophenyl group might undergo nucleophilic aromatic substitution reactions . The spiro[isobenzofuran-1,4’-piperidine] moiety could also influence the compound’s reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar carboxamide group and the nonpolar fluorophenyl group. Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .Wissenschaftliche Forschungsanwendungen

Sigma Ligands Affinity and Selectivity

Spiro[isobenzofuran-1(3H),4'-piperidines] and their benzofuran and benzopyran derivatives have been explored for their sigma ligand properties, related to selective sigma 2 ligand affinity in the subnanomolar range. These compounds demonstrate the importance of structural factors in governing sigma 1/sigma 2 affinity and selectivity, highlighting the role of the N-substituent size and the introduction of substituents in the benzene ring for affinity towards sigma 2 binding sites. The research suggests significant implications for the development of selective sigma ligands, potentially useful for various neurological applications (Moltzen, Perregaard, & Meier, 1995).

Potential Central Nervous System Agents

The compound has been part of studies aiming to synthesize potential central nervous system agents. Investigations into derivatives, such as 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], have been driven by their structural resemblance to known antidepressants and their potential for marked inhibition of tetrabenazine-induced ptosis, indicating possible antidepressant activities (Bauer et al., 1976).

Antimycobacterial Activity

A distinct spiro-piperidin-4-one compound has demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting a promising avenue for antimycobacterial therapy. This showcases the potential of such compounds in the development of new treatments for tuberculosis and related infections (Kumar et al., 2008).

Sigma-2 Site Labeling in Brain Studies

Research involving N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide has shown its utility in directly labeling sigma-2 sites in the brain, aiding in the study of these receptors' distribution and function in both rat and human brain tissues. This contributes to a deeper understanding of sigma receptors in neurological disorders (Søby et al., 2002).

Diuretic and Antihypertensive Properties

Investigations into N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have revealed marked, species-specific diuretic and antihypertensive activities in rat models. This points to potential applications in the treatment of hypertension and related cardiovascular conditions (Klioze & Novick, 1978).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For instance, if it’s being studied as a potential drug, its mechanism of action would depend on its interactions with biological targets. Unfortunately, without specific information about its intended use or biological activity, it’s difficult to speculate about its mechanism of action .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c20-13-5-7-14(8-6-13)21-18(24)22-11-9-19(10-12-22)16-4-2-1-3-15(16)17(23)25-19/h1-8H,9-12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKPVLITFHKWKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2582382.png)

![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2582383.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2582392.png)

![2-Fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2582397.png)

![N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide](/img/structure/B2582400.png)

![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2582403.png)